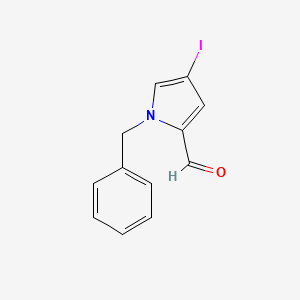

1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with a benzyl group at the nitrogen atom, an iodine atom at the fourth position, and an aldehyde group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde typically involves the iodination of a pyrrole derivative followed by the introduction of the benzyl and aldehyde groups. One common method includes the reaction of 1-benzylpyrrole with iodine in the presence of an oxidizing agent to introduce the iodine atom at the fourth position. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions. For example, it can be replaced with a cyano group using copper(I) cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Copper(I) cyanide for cyanation.

Major Products:

Oxidation: 1-Benzyl-4-iodo-1H-pyrrole-2-carboxylic acid.

Reduction: 1-Benzyl-4-iodo-1H-pyrrole-2-methanol.

Substitution: 1-Benzyl-4-cyano-1H-pyrrole-2-carbaldehyde.

Scientific Research Applications

1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving iodine-containing molecules.

Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution reactions. The aldehyde group can participate in various nucleophilic addition reactions, making the compound versatile in synthetic chemistry. Molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-Benzyl-4-iodo-1H-pyrazole: Similar structure but with a pyrazole ring instead of a pyrrole ring.

1-Benzyl-4-iodo-1H-indole: Contains an indole ring, which is a fused ring system with different electronic properties.

1-Benzyl-4-iodo-1H-imidazole: Features an imidazole ring, which has different reactivity due to the presence of two nitrogen atoms.

Uniqueness: 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. The presence of the iodine atom and the aldehyde group makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Biological Activity

1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde is a compound of significant interest due to its potential biological activities. Pyrrole derivatives, including this compound, are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

It features a pyrrole ring substituted with a benzyl group and an iodine atom at the 4-position, along with a formyl group at the 2-position. This unique structure contributes to its biological activity.

Anticancer Activity

Research has indicated that pyrrole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study reported that certain pyrrole derivatives demonstrated IC50 values in the nanomolar range against FGFRs, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Target | IC50 (nM) | Effect on Cell Proliferation |

|---|---|---|---|

| 1-Benzyl-4-iodo-Py | FGFR1 | 7 | Inhibited |

| Other Pyrrole Derivative | FGFR2 | 9 | Inhibited |

| Other Pyrrole Derivative | FGFR3 | 25 | Inhibited |

Antibacterial Activity

The antibacterial properties of pyrrole derivatives have also been explored. Studies show that modifications in the pyrrole structure can enhance activity against resistant bacterial strains. For example, certain derivatives have been reported to exhibit minimal inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis, suggesting a promising avenue for developing new antibiotics .

Table 2: Antibacterial Activity of Pyrrole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 1-Benzyl-4-iodo-Py | Mycobacterium tuberculosis | <0.016 |

| Other Pyrrole Derivative | Staphylococcus aureus | <0.05 |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial cell wall synthesis.

- Membrane Interaction : Studies indicate that pyrrole derivatives interact with lipid bilayers, potentially disrupting membrane integrity and function in bacterial cells .

- Receptor Modulation : The compound may modulate receptor activity, particularly FGFRs, leading to downstream effects on cell survival and proliferation.

Case Study 1: Anticancer Efficacy

In a recent study, a series of pyrrole derivatives were synthesized and evaluated for their anticancer efficacy against various cancer cell lines. Among these, a compound structurally similar to 1-benzyl-4-iodo-pyrrole showed significant inhibition of tumor growth in vivo models, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Resistance

Another study focused on the antibacterial activity of pyrrole derivatives against drug-resistant strains of bacteria. The results demonstrated that certain modifications in the structure led to enhanced activity against resistant strains, making these compounds valuable in addressing antibiotic resistance challenges .

Properties

CAS No. |

922174-11-6 |

|---|---|

Molecular Formula |

C12H10INO |

Molecular Weight |

311.12 g/mol |

IUPAC Name |

1-benzyl-4-iodopyrrole-2-carbaldehyde |

InChI |

InChI=1S/C12H10INO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2 |

InChI Key |

KYIAHSXOZRJMQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=C2C=O)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.